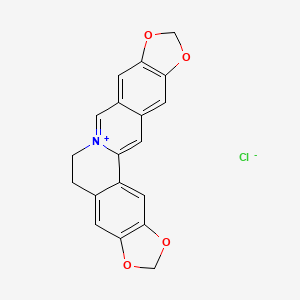

Pseudocoptisine chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4.ClH/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;/h3-8H,1-2,9-10H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOVLUUBUAZWIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Multifaceted Mechanism of Action of Pseudocoptisine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocoptisine chloride, a quaternary benzylisoquinoline alkaloid isolated from the tubers of Corydalis species, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-cholinesterase and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanism of Action: Dual Inhibition of Cholinesterase and Inflammatory Pathways

The primary mechanism of action of this compound is twofold, targeting key enzymes and signaling cascades involved in neurotransmission and inflammation.

1. Acetylcholinesterase (AChE) Inhibition:

This compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This activity is the basis for its potential therapeutic application in cognitive disorders characterized by cholinergic deficits, such as Alzheimer's disease. The inhibition of AChE is dose-dependent[1][2].

2. Anti-inflammatory Effects via NF-κB Pathway Modulation:

A significant component of this compound's mechanism of action is its potent anti-inflammatory activity. This is primarily achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

The anti-inflammatory cascade initiated by this compound involves the following key steps:

-

Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli such as lipopolysaccharide (LPS)[3].

-

Suppression of iNOS and COX-2 Expression: The reduction in NO and PGE2 production is a direct consequence of the decreased expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels[3].

-

Inhibition of NF-κB Activation: At the molecular level, this compound inhibits the activation of NF-κB. This is achieved by suppressing the phosphorylation and subsequent degradation of the inhibitory kappa B-alpha (IκBα) protein. The stabilization of IκBα prevents the translocation of the active NF-κB p65 subunit into the nucleus.

-

Modulation of Upstream Kinases: The inhibitory effect on NF-κB is further regulated by the suppression of the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are upstream signaling molecules that can lead to NF-κB activation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various assays.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target | IC50 (μM) | Source |

| This compound | Acetylcholinesterase (AChE) | 12.8 | [1][2] |

Table 2: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Effect | Concentration Range | Source |

| NO Production | Inhibition | Not specified | [3] |

| PGE2 Production | Inhibition | Not specified | [3] |

| TNF-α Production | Inhibition | Not specified | [3] |

| IL-6 Production | Inhibition | Not specified | [3] |

| iNOS Protein Expression | Reduction | Not specified | [3] |

| COX-2 Protein Expression | Reduction | Not specified | [3] |

| iNOS mRNA Expression | Reduction | Not specified | [3] |

| COX-2 mRNA Expression | Reduction | Not specified | [3] |

| TNF-α mRNA Expression | Reduction | Not specified | [3] |

| IL-6 mRNA Expression | Reduction | Not specified | [3] |

| NF-κB (p65) Nuclear Translocation | Inhibition | Not specified | [3] |

| IκBα Phosphorylation | Inhibition | Not specified | [3] |

| ERK Phosphorylation | Inhibition | Not specified | [3] |

| p38 MAPK Phosphorylation | Inhibition | Not specified | [3] |

Table 3: In Vivo Anti-amnestic Activity

| Animal Model | Treatment | Effect | Source |

| Scopolamine-induced memory impairment in mice | 2.0 mg/kg, p.o. | Significant reversal of cognitive impairment in passive avoidance and water maze tasks | [1][2] |

Experimental Protocols

Disclaimer: The following are generalized experimental protocols based on standard methodologies for the cited assays. Due to the inability to access the full-text of the primary research articles, specific details of the protocols used in the studies on this compound could not be fully ascertained.

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI), a substrate for AChE, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound (test compound) at various concentrations

-

Donepezil or other known AChE inhibitor (positive control)

-

-

Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound (this compound) or control.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition of AChE activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

2. Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is widely used to screen for anti-inflammatory compounds.

-

Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment:

-

Seed the RAW 264.7 cells in 24- or 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-ERK, p-p38, p-IκBα, NF-κB p65):

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for iNOS, COX-2, phosphorylated ERK, phosphorylated p38, phosphorylated IκBα, and NF-κB p65.

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression (iNOS, COX-2, TNF-α, IL-6):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Visualizations

Caption: Signaling pathway of the anti-inflammatory action of this compound.

References

- 1. Anti-amnestic Activity of Pseudocoptisine from Corydalis Tuber [jstage.jst.go.jp]

- 2. Anti-amnestic activity of pseudocoptisine from Corydalis Tuber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quaternary alkaloid, pseudocoptisine isolated from tubers of Corydalis turtschaninovi inhibits LPS-induced nitric oxide, PGE(2), and pro-inflammatory cytokines production via the down-regulation of NF-kappaB in RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudocoptisine Chloride and Its Potential Role in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system (CNS), initiates a cascade of signaling events leading to the production of pro-inflammatory mediators, which can contribute to neuronal damage. Pseudocoptisine chloride, a protoberberine alkaloid, and its close structural analog coptisine, have emerged as potent anti-inflammatory agents. This technical guide provides an in-depth review of the existing evidence for the role of pseudocoptisine and coptisine in modulating key neuroinflammatory pathways. We detail their mechanism of action, focusing on the inhibition of the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Neuroinflammation is the reactive response of the central nervous system's innate immune system to various insults, including infection, trauma, and protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation, primarily driven by microglial cells, is a hallmark of neurodegenerative disorders such as Alzheimer's and Parkinson's disease[1][2]. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the production of pro-inflammatory cytokines like TNF-α and IL-6[3]. Additionally, the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical multiprotein complex that, upon activation, triggers caspase-1 and the maturation of potent pro-inflammatory cytokines IL-1β and IL-18[4].

Pseudocoptisine and coptisine are isoquinoline quaternary alkaloids found in plants of the Coptis genus[5][6]. While research specifically on this compound in neuroinflammation is nascent, studies on pseudocoptisine and the closely related compound coptisine have demonstrated significant anti-inflammatory properties. Notably, coptisine has been shown to cross the blood-brain barrier, a critical prerequisite for any CNS-targeting therapeutic[7][8][9]. This guide synthesizes the current understanding of how these alkaloids modulate inflammatory responses at the molecular level, providing a foundation for their exploration as potential neuroprotective agents.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of pseudocoptisine and coptisine are primarily attributed to their ability to interfere with major pro-inflammatory signaling cascades within immune cells like macrophages and microglia.

Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro and in vivo[10]. LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream cascade that activates both the NF-κB and MAPK pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (p65 subunit) to the nucleus, where it drives the transcription of pro-inflammatory genes[11]. Studies on pseudocoptisine acetate show it inhibits NF-κB activation, thereby reducing the expression of iNOS, COX-2, TNF-α, and IL-6[12][13]. Similarly, coptisine suppresses the degradation of IκBα, preventing NF-κB nuclear translocation[14].

-

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), regulates inflammatory responses. Pseudocoptisine suppresses the phosphorylation of ERK and p38 in LPS-stimulated macrophages[12][13]. Coptisine also inhibits the phosphorylation of p38 and JNK[5][14]. By inhibiting these kinases, the alkaloids effectively halt the signaling cascade that leads to cytokine production.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune response that is implicated in neurodegenerative diseases. Its activation requires two signals: a "priming" signal (Signal 1), often from TLR4 activation leading to increased NLRP3 expression via NF-κB, and an "activation" signal (Signal 2) from various stimuli like ATP or mitochondrial dysfunction. This leads to the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1), auto-cleavage of pro-caspase-1 to active caspase-1, and subsequent processing of pro-IL-1β and pro-IL-18 into their mature, secreted forms[4].

Coptisine has been shown to be a potent inhibitor of the NLRP3 inflammasome[15]. Its mechanism is twofold:

-

Inhibition of Priming (Signal 1): By inhibiting the NF-κB pathway as described above, coptisine decreases the expression of the NLRP3 protein itself[15].

-

Inhibition of Assembly and Activation (Signal 2): Coptisine directly inhibits the enzymatic activity of caspase-1 and prevents the assembly of the inflammasome by affecting the binding between pro-caspase-1 and the adaptor protein ASC[15].

A recent study also implicates the Thioredoxin-interacting protein (TXNIP) in NLRP3 activation, a pathway that is inhibited by coptisine in colitis models[16]. Downregulation of TXNIP by coptisine has also been observed in neuroblastoma cells, suggesting a potential neuroprotective mechanism[17][18].

Quantitative Data Summary

The following tables summarize the quantitative data from studies on pseudocoptisine and coptisine. Most in vitro neuroinflammation-related studies have been conducted on macrophage or microglial cell lines.

Table 1: In Vitro Anti-Inflammatory Activity of Pseudocoptisine

| Compound | Cell Line | Stimulus | Target | Effect | Concentration(s) | Reference |

|---|---|---|---|---|---|---|

| Pseudocoptisine | RAW 264.7 | LPS | NO Production | Dose-dependent inhibition | 60, 90 µM | [12][13] |

| Pseudocoptisine | RAW 264.7 | LPS | TNF-α Production | Significant reduction | 30-90 µM | [12][13] |

| Pseudocoptisine | RAW 264.7 | LPS | IL-6 Production | Significant reduction | 30-90 µM | [12][13] |

| Pseudocoptisine | RAW 264.7 | LPS | iNOS, COX-2, TNF-α, IL-6 mRNA | Reduced expression | 30-90 µM | [12][13] |

| this compound | - | - | Acetylcholinesterase (AChE) | IC₅₀ = 12.8 µM | - |[12][13] |

Table 2: In Vitro Anti-Inflammatory Activity of Coptisine

| Compound | Cell Line | Stimulus | Target | Effect | Concentration(s) | Reference |

|---|---|---|---|---|---|---|

| Coptisine | RAW 264.7 | LPS | NO Production | Potent inhibition | Not specified | [14] |

| Coptisine | RAW 264.7 | LPS | IL-1β, IL-6 Production | Inhibition | Not specified | [14] |

| Coptisine | RAW 264.7 | LPS + ATP/Nigericin/MSU | IL-1β Secretion | Significant attenuation | Not specified | [15] |

| Coptisine | SH-SY5Y | t-BOOH | Cell Viability | Significant attenuation of reduction | 0-40 µM | [19] |

| Coptisine | SH-SY5Y | - | TXNIP Gene Expression | Downregulation to 71.9 ± 3.9% of control | Not specified |[18] |

Table 3: Pharmacokinetic Parameters of Coptisine in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

|---|---|---|---|

| T₁/₂ (half-life) | - | 0.71 h (plasma) | [7][8] |

| Bioavailability | 8.9% | - | [7][8] |

| Blood-Brain Barrier | Yes, readily crosses | Yes, accumulates in brain regions |[7][8][9] |

Experimental Protocols

This section details common methodologies used to investigate the anti-neuroinflammatory effects of compounds like this compound.

In Vitro LPS-Induced Inflammation in Microglia/Macrophages

This protocol is standard for screening compounds for anti-inflammatory activity.

-

Cell Culture: Murine microglial cells (e.g., BV-2) or macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Cells are seeded in plates. Once adhered, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 30, 90 µM) for a pre-incubation period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells (except for the control group) and incubated for a specified time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the level of nitrite in the culture supernatant using the Griess reagent assay.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., p-p38, p-ERK, p-JNK, p-IκBα) and the expression levels of inflammatory enzymes (iNOS, COX-2).

-

RT-qPCR Analysis: Total RNA is extracted from the cells to quantify the mRNA expression levels of pro-inflammatory genes using reverse transcription-quantitative polymerase chain reaction.

In Vivo Carrageenan-Induced Paw Edema Model

This is a common acute peripheral inflammation model used to assess the anti-inflammatory activity of a compound in vivo[14].

-

Animals: Male Sprague-Dawley rats or mice are used.

-

Compound Administration: Animals are divided into groups. The test groups receive various oral doses of the compound (e.g., coptisine). The control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. At the end of the experiment, tissue from the inflamed paw can be collected for biochemical analysis (e.g., cytokine levels).

Conclusion and Future Directions

The available evidence strongly suggests that pseudocoptisine and its analog coptisine are potent inhibitors of key inflammatory pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. The ability of coptisine to cross the blood-brain barrier makes it a particularly compelling candidate for neuroinflammatory conditions.

However, several critical gaps in the research need to be addressed:

-

Neuroinflammation-Specific Models: The majority of the mechanistic work has been performed in peripheral macrophage cell lines or non-neuronal models. Future studies must validate these findings in primary microglia, astrocytes, and co-culture systems, as well as in established animal models of neuroinflammation (e.g., LPS-induced or models of specific neurodegenerative diseases).

-

Direct Comparison: Head-to-head studies comparing the potency and BBB permeability of this compound and coptisine are needed to determine which compound has a more favorable profile for CNS applications.

-

Target Engagement in CNS: Investigating whether these compounds engage their molecular targets (e.g., IKK, MAPKs, Caspase-1) within the brain tissue of living animals is a crucial next step for drug development.

References

- 1. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy [frontiersin.org]

- 3. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]

- 8. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Anti-Neuroinflammatory Bioactive Compounds in Essential Oils and Aqueous Distillation Residues Obtained from Commercial Varieties of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Papaverine inhibits lipopolysaccharide-induced microglial activation by suppressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. This compound (Isocoptisine chloride,盐酸异黄连碱) - 仅供科研 | AChE 抑制剂 | MCE [medchemexpress.cn]

- 14. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coptisine from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling Pseudocoptisine Chloride: A Technical Guide to its Origin, Isolation, and Characterization from Corydalis Tuber

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pseudocoptisine chloride, a quaternary protoberberine alkaloid derived from the tuber of Corydalis species. This document details the botanical origin, outlines a detailed methodology for its isolation and purification, presents key analytical data, and explores its potential therapeutic relevance through an examination of its biological signaling pathways.

Botanical Origin and Significance

This compound is a naturally occurring alkaloid found in the tubers of various species of the Corydalis genus (Papaveraceae family). Corydalis tubers, a staple in traditional medicine, are known to contain a rich diversity of isoquinoline alkaloids, which contribute to their wide range of pharmacological activities. Pseudocoptisine, as a quaternary alkaloid, is of particular interest to researchers for its potential biological activities, including acetylcholinesterase (AChE) inhibition and anti-inflammatory effects, making it a person of interest for drug discovery and development programs.

Isolation and Purification of this compound

The following protocol provides a detailed, multi-step procedure for the isolation and purification of this compound from Corydalis tuber. This methodology is a synthesized composite of established techniques for the separation of quaternary alkaloids from plant matrices.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 2.1: Solvent Extraction

-

Preparation of Plant Material: Grind dried Corydalis tubers into a fine powder (approximately 40-60 mesh).

-

Extraction: Macerate 1 kg of the powdered tuber in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

-

Reflux Extraction: Subject the mixture to reflux extraction at 60-70°C for 2 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction of the alkaloids.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

Protocol 2.2: Acid-Base Partitioning for Quaternary Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in 1 L of 2% hydrochloric acid (HCl).

-

Defatting: Extract the acidic solution with petroleum ether (3 x 1 L) to remove lipids and other non-polar compounds. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to approximately 10 with a 2M sodium hydroxide (NaOH) solution.

-

Extraction of Tertiary Alkaloids: Extract the basified solution with ethyl acetate (3 x 1 L) to remove tertiary alkaloids. The desired quaternary alkaloids, including this compound, will remain in the aqueous phase.

-

Final Aqueous Fraction: Collect the aqueous layer containing the quaternary alkaloids.

Protocol 2.3: Chromatographic Purification

-

Column Chromatography (Silica Gel):

-

Neutralize the aqueous quaternary alkaloid fraction and concentrate it to a smaller volume.

-

Adsorb the concentrated fraction onto a small amount of silica gel to create a dry powder.

-

Prepare a silica gel column (e.g., 100-200 mesh) packed in a chloroform-methanol gradient system, starting with a high chloroform concentration.

-

Apply the sample to the top of the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration (e.g., chloroform:methanol 100:1 to 10:1).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia - 15:4:1) and visualizing under UV light.

-

Combine fractions containing the target compound based on TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Concentrate the enriched fractions from column chromatography.

-

Perform preparative HPLC on a C18 reversed-phase column.

-

Use a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.

-

Data Presentation: Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated this compound should be confirmed by a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₄ClNO₄ |

| Molecular Weight | 355.77 g/mol |

| Appearance | Yellowish crystalline powder |

| CAS Number | 30044-78-1 |

Table 2: Mass Spectrometry Data for Pseudocoptisine

| Ion | m/z (Observed) | Relative Abundance (%) |

| [M]⁺ | 320.0923 | 100.0 |

| [M-CH₃]⁺ | 305.0695 | 14.1 |

| [M-CO]⁺ | 292.0848 | - |

| [M-OCH₂O]⁺ | 290.0847 | 12.7 |

| [M-C₂H₂O₂]⁺ | 262.0867 | 16.3 |

Note: Data obtained from publicly available mass spectrometry databases.

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for a Quaternary Protoberberine Alkaloid (Illustrative)

Specific experimental ¹H and ¹³C NMR data for this compound was not available in the public domain at the time of this guide's compilation. The following is a representative, annotated dataset for a structurally similar quaternary protoberberine alkaloid for illustrative purposes.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.65 (s) | 108.5 |

| 2 | - | 148.0 |

| 3 | - | 150.5 |

| 4 | 7.00 (s) | 105.0 |

| 5 | 3.20 (t) | 28.5 |

| 6 | 4.90 (t) | 55.0 |

| 8 | 9.80 (s) | 145.0 |

| 9 | - | 149.0 |

| 10 | - | 151.0 |

| 11 | 7.80 (s) | 110.0 |

| 12 | 8.00 (s) | 120.0 |

| 13 | 8.80 (s) | 121.5 |

| OCH₂O | 6.10 (s) | 102.0 |

| OCH₂O | 6.70 (s) | 103.5 |

Biological Activity and Signaling Pathways

Pseudocoptisine has been reported to exhibit anti-inflammatory properties.[1] The mechanism of action for structurally related protoberberine alkaloids often involves the modulation of key inflammatory signaling pathways. The proposed anti-inflammatory signaling pathway for pseudocoptisine is depicted below.

Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This pathway illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, iNOS, and COX-2. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the MAPK pathway and the IKK complex, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[1]

Conclusion

This technical guide provides a foundational resource for the isolation, characterization, and biological investigation of this compound from Corydalis tubers. The detailed protocols and compiled data offer a practical starting point for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific pharmacological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on Pseudocoptisine Chloride as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocoptisine chloride, a quaternary isoquinoline alkaloid isolated from plants of the Corydalis genus, has emerged as a compound of interest in the field of neuropharmacology due to its documented inhibitory activity against acetylcholinesterase (AChE). This enzyme is a critical target in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as an AChE inhibitor. It details its mechanism of action, summarizes the available quantitative data on its inhibitory potency, outlines relevant experimental protocols for its study, and explores its potential neuroprotective effects through the modulation of key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems by catalyzing the breakdown of the neurotransmitter acetylcholine (ACh). This enzymatic degradation terminates the synaptic signal, thereby regulating the intensity and duration of cholinergic neurotransmission. In conditions such as Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibition of AChE is a primary therapeutic strategy to counteract this deficit. By preventing the degradation of ACh, AChE inhibitors increase the concentration and prolong the action of ACh in the synaptic cleft, thereby enhancing cholinergic function.

This compound: An Overview

This compound is a natural alkaloid with a growing body of research highlighting its diverse pharmacological activities. Of particular interest is its ability to inhibit acetylcholinesterase, suggesting its potential as a lead compound for the development of new therapies for neurodegenerative diseases.

Acetylcholinesterase Inhibition by this compound: Quantitative Data

The inhibitory potency of a compound against an enzyme is a critical parameter in drug discovery. For this compound, the following quantitative data on its AChE inhibitory activity has been reported:

| Compound | IC50 (µM) | Source |

| This compound | 12.8 | [1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Further research is required to determine other key kinetic parameters such as the inhibition constant (Ki), the maximum reaction velocity (Vmax), and the precise mode of inhibition (e.g., competitive, non-competitive, or mixed).

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The following section details the methodologies for key experiments to characterize the interaction between this compound and acetylcholinesterase.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Determination of Inhibition Type and Ki Value

To understand the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then plotted using graphical methods like the Lineweaver-Burk or Dixon plots.

Procedure:

-

Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. The pattern of the lines will indicate the type of inhibition:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Mixed inhibition: Lines intersect in the second quadrant.

-

Uncompetitive inhibition: Lines are parallel.

-

-

Dixon Plot: Plot 1/V₀ versus the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine the inhibition constant (Ki).

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language to illustrate key concepts.

References

Unveiling the Anti-inflammatory Potential of Pseudocoptisine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocoptisine chloride, a quaternary isoquinoline alkaloid, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, quantitative effects on key inflammatory mediators, and the experimental protocols utilized for its evaluation. The primary focus of this document is to furnish researchers and drug development professionals with the core scientific data and methodologies necessary to advance the study of this promising natural compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, isolated from Corydalis species, has emerged as a potential anti-inflammatory agent. In vitro studies have elucidated its ability to modulate key signaling pathways and reduce the production of pro-inflammatory molecules. This guide synthesizes the available data to present a clear and concise technical resource.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified through its effects on various markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production

| Concentration (µM) | Inhibition of NO Production |

| 60 | Dose-dependent inhibition observed[1] |

| 90 | Dose-dependent inhibition observed[1] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Concentration (µM) | Effect |

| TNF-α | 30 - 90 | Significant reduction in production and mRNA expression[1] |

| IL-6 | 30 - 90 | Significant reduction in production and mRNA expression[1] |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-regulated kinase (ERK) and p38.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.

Inhibition of the MAPK (ERK and p38) Pathway

The MAPK pathways, including ERK and p38, are also crucial in the inflammatory response. Pseudocoptisine acetate has been observed to suppress the phosphorylation of ERK and p38, thereby inhibiting downstream inflammatory processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 30, 60, 90 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Assay (Griess Assay)

-

After the treatment period, collect 100 µL of the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Collect cell culture supernatants after the treatment period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

Gene Expression Analysis (RT-qPCR)

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Perform quantitative real-time PCR (qPCR) using specific primers for the target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Signaling Proteins

-

Following a shorter treatment period (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, ERK, and p38.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory effects of this compound.

References

Unveiling the Anti-Amnestic Potential of Pseudocoptisine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocoptisine chloride, a quaternary isoquinoline alkaloid isolated from Corydalis Tuber, has emerged as a promising candidate for the amelioration of cognitive deficits. This technical guide provides an in-depth overview of the anti-amnestic properties of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound exerts its anti-amnestic effects through a multi-faceted approach, primarily targeting cholinergic neurotransmission and neuroinflammatory pathways.

1. Acetylcholinesterase Inhibition: A key mechanism underlying the memory-enhancing effects of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the synaptic availability of acetylcholine, a critical component of learning and memory processes. In vitro assays have demonstrated that this compound inhibits AChE activity with a half-maximal inhibitory concentration (IC50) of 12.8 μM[1][2].

2. Modulation of Inflammatory Signaling Pathways: Chronic neuroinflammation is a significant contributor to cognitive decline. Pseudocoptisine has been shown to possess potent anti-inflammatory properties by modulating key signaling cascades within neuronal and glial cells. Specifically, it has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. This inhibition is mediated, at least in part, through the downregulation of upstream kinases, including Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). By attenuating the production of pro-inflammatory mediators, this compound helps to create a more favorable environment for neuronal function and synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the anti-amnestic properties of this compound.

| In Vitro Assay | Target | Result (IC50) | Reference |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | 12.8 μM | [1][2] |

| In Vivo Study: Scopolamine-Induced Amnesia in Mice | |||

| Behavioral Test | Treatment Group | Dosage (p.o.) | Key Finding |

| Passive Avoidance Test | This compound | 2.0 mg/kg | Significantly reversed cognitive impairment (p<0.05) |

| Morris Water Maze | This compound | 2.0 mg/kg | Reduced escape latencies and prolonged swimming time in the target quadrant (p<0.05) |

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed in assessing the anti-amnestic effects of this compound is crucial for the replication and extension of these findings.

Acetylcholinesterase Inhibition Assay

The in vitro inhibition of AChE by this compound is typically determined using a colorimetric method. The assay is based on the principle that AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored compound (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically.

-

Materials: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (substrate), DTNB, Phosphate buffer (pH 8.0), this compound (test compound), and a microplate reader.

-

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well microplate, add the AChE enzyme solution, DTNB, and the different concentrations of this compound.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Scopolamine-Induced Amnesia Model in Mice

This widely used animal model is employed to screen for potential anti-amnestic drugs. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia that can be reversed by compounds that enhance cholinergic neurotransmission or possess neuroprotective properties.

-

Animals: Male ICR mice are commonly used.

-

Drug Administration:

-

This compound (2.0 mg/kg) is administered orally (p.o.).

-

Scopolamine (1.0 mg/kg) is administered intraperitoneally (i.p.) 30 minutes after the administration of the test compound to induce amnesia.

-

-

Behavioral Tests:

-

Passive Avoidance Test: This test assesses fear-motivated memory. The apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door. During the acquisition trial, mice are placed in the lit compartment, and upon entering the dark compartment, they receive a mild foot shock. In the retention trial, conducted 24 hours later, the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.

-

Morris Water Maze Test: This test evaluates spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Mice are trained over several days to find the platform using distal cues in the room. Memory is assessed by measuring the escape latency (time to find the platform) during training trials and by a probe trial where the platform is removed, and the time spent in the target quadrant is recorded.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow of the in vivo anti-amnestic activity assessment.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: In vivo experimental workflow for anti-amnestic activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cognitive disorders characterized by memory impairment. Its dual action as an acetylcholinesterase inhibitor and a modulator of neuroinflammatory pathways provides a robust mechanistic basis for its observed anti-amnestic effects. The quantitative data from both in vitro and in vivo studies support its efficacy. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further elucidating the therapeutic potential of this promising natural compound. Further investigation into the specific neuronal targets and the long-term efficacy and safety of this compound is warranted to advance its development as a novel treatment for cognitive decline.

References

The Multifaceted Biological Activities of Quaternary Alkaloids from Corydalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Corydalis is a rich reservoir of isoquinoline alkaloids, with quaternary alkaloids being a prominent and pharmacologically significant class. These compounds exhibit a diverse range of biological activities, making them compelling candidates for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of quaternary alkaloids from Corydalis, with a focus on their anti-inflammatory, cytotoxic, neuroprotective, and enzyme inhibitory properties. The information is presented with structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate comprehension and further research.

Anti-inflammatory Activity

Quaternary alkaloids from Corydalis have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

| Alkaloid | Target/Assay | Cell Line | IC50/EC50/Inhibition | Reference |

| Pseudocoptisine | Nitric Oxide (NO) Production | RAW 264.7 | - | |

| Pseudocoptisine | Prostaglandin E2 (PGE2) Production | RAW 264.7 | - | |

| Pseudocoptisine | TNF-α Production | RAW 264.7 | - | |

| Pseudocoptisine | IL-6 Production | RAW 264.7 | - | |

| Dehydrocorydaline | Pro-inflammatory Cytokine Expression | RAW 264.7 | Potent Inhibition | |

| Columbamine | Pro-inflammatory Cytokine Expression | RAW 264.7 | Potent Inhibition | |

| Palmatine | Pro-inflammatory Cytokine Expression | RAW 264.7 | Potent Inhibition | |

| Berberine | Pro-inflammatory Cytokine Expression | RAW 264.7 | Potent Inhibition | |

| Coptisine | Pro-inflammatory Cytokine Expression | RAW 264.7 | Potent Inhibition | |

| Corynoline | Nitric Oxide (NO) Production | RAW 264.7 | Significant Reduction | |

| Corynoline | iNOS Expression | RAW 264.7 | Significant Reduction | |

| Corynoline | COX-2 Expression | RAW 264.7 | Significant Reduction | |

| Corynoline | TNF-α Expression | RAW 264.7 | Significant Reduction | |

| Corynoline | IL-1β Expression | RAW 264.7 | Significant Reduction |

Experimental Protocols

1.2.1. Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of the test alkaloid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

1.2.2. Measurement of Nitric Oxide (NO) Production

NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent assay. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

1.2.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions.

1.2.4. Western Blot Analysis

To investigate the effects on signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, p-p65, TLR4, p-ERK, p-p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Quaternary alkaloids from Corydalis exert their anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways.

Caption: Inhibition of LPS-induced inflammatory pathways by Corydalis quaternary alkaloids.

Cytotoxic Activity

Several quaternary alkaloids from Corydalis have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data on Cytotoxic Activity

| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |

| Chaeronepaline-B | Huh7 (Human Hepatocyte-derived Cancer) | SRB | ~25 | |

| Chaeronepaline-C | Huh7 (Human Hepatocyte-derived Cancer) | SRB | ~50 | |

| Berberine | HT-1080 (Human Fibrosarcoma) | - | 3.2 µg/mL | |

| Berberine | SNU-638 (Human Stomach Adenocarcinoma) | - | 3.4 µg/mL | |

| (+)-Norboldine | L1210 (Mouse Lymphocytic Leukemia) | - | Weak Activity |

Experimental Protocols

2.2.1. Sulforhodamine B (SRB) Assay

The cytotoxic effect of the alkaloids is determined using the Sulforhodamine B (SRB) assay. Human hepatocyte-derived cancer cells (Huh7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations (e.g., 6.25, 12.5, 25, 50, or 100 µM) of the test compounds for 72 hours. After incubation, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB solution. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Neuroprotective and Neuromodulatory Activities

Quaternary alkaloids from Corydalis have shown promise in the context of neurodegenerative diseases and pain management through various mechanisms, including enzyme inhibition and receptor antagonism.

Quantitative Data on Neuro-related Activities

| Alkaloid | Target/Assay | IC50 (µM) | Reference |

| Palmatine | Neuraminidase Inhibition | 12.8 ± 1.5 | |

| Berberine | Neuraminidase Inhibition | - | |

| Coptisine | Neuraminidase Inhibition | - | |

| Pseudodehydrocorydaline | Neuraminidase Inhibition | - | |

| Jatrorrhizine | Neuraminidase Inhibition | - | |

| Dehydrocorybulbine | Neuraminidase Inhibition | - | |

| Pseudocoptisine | Neuraminidase Inhibition | 65.2 ± 4.5 | |

| Coptisine | Acetylcholinesterase (AChE) Inhibition | 0.74 | |

| Berberine | Acetylcholinesterase (AChE) Inhibition | 0.48 | |

| Tetrahydropalmatine | Dopamine D1 Receptor Antagonism | - | |

| Corydaline | Dopamine D1 Receptor Antagonism | - | |

| 13-Methyldehydrocorydalmine | Dopamine D1 Receptor Antagonism | - | |

| Dehydrocorybulbine | Dopamine D1 Receptor Antagonism | - | |

| Dehydrocorydaline | Dopamine D1 Receptor Antagonism | - | |

| Palmatine | Dopamine D1 Receptor Antagonism | - | |

| Columbamine | Dopamine D1 Receptor Antagonism | - |

Experimental Protocols

3.2.1. Neuraminidase Inhibition Assay

The neuraminidase inhibitory activity of the alkaloids is measured using a fluorometric assay. The enzyme from Clostridium perfringens is incubated with the test compound and the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The fluorescence of the released 4-methylumbelliferone is measured at excitation and emission wavelengths of 365 nm and 450 nm, respectively. The IC50 values are calculated from the dose-response curves.

3.2.2. Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitory activity is determined using a modified Ellman's method. The enzyme is incubated with the test compound, followed by the addition of the substrate acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured spectrophotometrically at 412 nm.

3.2.3. Dopamine D1 Receptor Antagonism Assay

The antagonistic activity of alkaloids on the dopamine D1 receptor is assessed using a CRE-luciferase reporter gene assay. Cells stably expressing the dopamine D1 receptor and a

The Potential of Pseudocoptisine Chloride in Alzheimer's Disease Research: An In-depth Technical Guide

A Note on the Current State of Research: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of direct research investigating the therapeutic potential of pseudocoptisine chloride specifically for Alzheimer's disease (AD). However, significant and promising findings have emerged for a structurally related isoquinoline alkaloid, palmatine chloride. This guide will, therefore, focus on the established mechanisms and experimental data surrounding palmatine chloride as a proxy to illuminate the potential avenues of research for related compounds like this compound in the context of AD.

Executive Summary

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Recent in silico studies have identified palmatine chloride as a potent inhibitor of the aggregation of the PHF6 (³⁰⁶VQIVYK³¹¹) hexapeptide, a critical nucleation site for tau protein fibrillization. This guide provides a detailed overview of the mechanism of action of palmatine chloride, its effects on tau aggregation, and the experimental protocols used to elucidate these findings, offering a foundational framework for future investigations into related compounds such as this compound.

Palmatine Chloride and Its Interaction with the PHF6 Hexapeptide

The formation of NFTs is a key pathological hallmark of Alzheimer's disease. These tangles are primarily composed of paired helical filaments (PHFs) of the microtubule-associated protein tau. A crucial step in the formation of these filaments is the aggregation of the PHF6 hexapeptide region of tau. Palmatine chloride has been shown to interfere with this process.

Mechanism of Action

In silico studies have revealed that palmatine chloride inhibits PHF6 aggregation by subtly influencing the aggregation dynamics, favoring the formation of smaller, less toxic aggregates over larger, fibrillar complexes.[1] The mechanism is primarily driven by the interaction of the aromatic rings of palmatine chloride with the tyrosine residue (Tyr310) within the PHF6 sequence via π-π stacking.[1] This interaction appears to be crucial for inhibiting the early stages of tau aggregation.

Quantitative Data on PHF6 Aggregation Inhibition

While specific quantitative data from wet lab experiments on this compound is unavailable, the in silico study on palmatine chloride demonstrated its ability to reduce the propensity of PHF6 aggregation at submicromolar concentrations.[1]

Table 1: In Silico Observations of Palmatine Chloride's Effect on PHF6 Aggregation

| Parameter | Observation with Palmatine Chloride | Reference |

| PHF6 Aggregation | Favors smaller aggregates over larger complexes | [1] |

| Binding Interaction | π-π stacking with Tyr310 of PHF6 | [1] |

| Effective Concentration | Submicromolar | [1] |

Experimental Protocols

The following outlines the in silico methodology used to investigate the interaction between palmatine chloride and the PHF6 hexapeptide. These protocols can be adapted for studying this compound.

Molecular Dynamics Simulations

Objective: To elucidate the mechanism of action of palmatine chloride in preventing PHF6 aggregation.

Methodology:

-

System Preparation:

-

The initial structure of the PHF6 peptide is modeled.

-

Palmatine chloride molecules are placed in the simulation box with the PHF6 peptides.

-

The system is solvated with an appropriate water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological concentration.

-

-

Simulation Parameters:

-

A molecular dynamics simulation package (e.g., GROMACS, AMBER) is used.

-

A suitable force field (e.g., CHARMM36, AMBER99SB) is applied to describe the interatomic interactions.

-

The system is first minimized to remove steric clashes.

-

The system is then equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production simulations are run for a sufficient time scale (nanoseconds to microseconds) to observe the aggregation process.

-

-

Analysis:

-

Trajectory analysis is performed to observe the binding modes of palmatine chloride to PHF6 aggregates.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complexes.

-

The number and size of aggregates are monitored over time.

-

Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed.

-

Signaling Pathways and Visualizations

The inhibition of tau aggregation by compounds like palmatine chloride can have downstream effects on several signaling pathways implicated in Alzheimer's disease. While direct experimental evidence for this compound is lacking, we can visualize the theoretical intervention point of such a compound based on the findings for palmatine chloride.

Caption: Hypothesized intervention of this compound in the Tau pathology cascade.

Caption: Experimental workflow for in silico analysis of PHF6 aggregation inhibitors.

Future Directions and Conclusion

The research on palmatine chloride provides a compelling rationale for investigating other isoquinoline alkaloids, including this compound, as potential therapeutic agents for Alzheimer's disease. Future studies should focus on:

-

In vitro validation: Confirming the in silico findings for palmatine chloride and extending these studies to this compound using techniques such as Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM) to monitor tau aggregation.

-

Cell-based assays: Evaluating the efficacy of these compounds in neuronal cell models of tauopathy to assess their ability to reduce intracellular tau aggregates and mitigate cytotoxicity.

-

In vivo studies: Investigating the pharmacokinetic and pharmacodynamic properties of these compounds in animal models of Alzheimer's disease, and assessing their impact on cognitive function and neuropathology.

References

The Neuroprotective Potential of Pseudocoptisine Chloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocoptisine chloride, a quaternary alkaloid derived from Corydalis Tuber, is emerging as a compound of interest in the field of neuroprotection. Preclinical evidence suggests its potential therapeutic utility in neurodegenerative disorders through a multi-faceted mechanism of action. This document provides a comprehensive technical overview of the existing research on this compound, detailing its neuroprotective effects, underlying molecular pathways, and the experimental methodologies used to elucidate these properties. The information is presented to support further investigation and drug development initiatives in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of many of these disorders is the dysregulation of cholinergic neurotransmission and persistent neuroinflammation. This compound (also known as Isocoptisine chloride) has been identified as a promising small molecule with the potential to address these pathological hallmarks. Its ability to inhibit acetylcholinesterase (AChE) and modulate inflammatory signaling pathways positions it as a compelling candidate for further neuroprotective research.

Mechanism of Action and Key Signaling Pathways

The neuroprotective effects of this compound are attributed to two primary mechanisms: the inhibition of acetylcholinesterase and the suppression of pro-inflammatory signaling cascades.

Acetylcholinesterase Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the synaptic availability of acetylcholine, a mechanism known to be beneficial in symptomatic treatment of cognitive decline in Alzheimer's disease.

Anti-inflammatory Effects

Chronic neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in immune cells. Specifically, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This anti-inflammatory action is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. The suppression of NF-κB activation is achieved by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK).

Quantitative Data

The following table summarizes the key quantitative data reported for this compound's biological activity.

| Parameter | Value | Assay System | Reference |

| AChE Inhibition (IC50) | 12.8 μM | In vitro enzymatic assay | [1][2][3] |

| Anti-amnestic Activity | 2.0 mg/kg (p.o.) | Scopolamine-induced memory impairment in mice (Passive Avoidance Test) | [4][5] |

| Inhibition of NO Production | Dose-dependent (60, 90 μM) | LPS-stimulated RAW264.7 cells | [3][4][5] |

| Inhibition of TNF-α and IL-6 Production | Significant reduction (30-90 μM) | LPS-stimulated RAW264.7 cells | [3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited research.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on AChE activity is typically determined using a colorimetric assay based on Ellman's method.

In Vivo Anti-Amnestic Activity: Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to assess learning and memory in rodent models.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial: Each mouse is initially placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded.

-

Treatment: this compound (2.0 mg/kg) is administered orally (p.o.) before the acquisition trial. Scopolamine (1.0 mg/kg, i.p.) is used to induce memory impairment.

-

Endpoint: A significant increase in the latency to enter the dark compartment in the retention trial indicates improved memory and learning.

In Vitro Anti-inflammatory Assays

These assays are conducted using the RAW264.7 murine macrophage cell line.

-

Cell Culture: RAW264.7 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the underlying signaling pathways, cell lysates are analyzed by Western blotting to determine the phosphorylation status of ERK and p38, and the levels of key proteins in the NF-κB pathway.

-

RT-PCR: To assess the impact on gene expression, mRNA levels of TNF-α and IL-6 are quantified using reverse transcription-polymerase chain reaction.

Conclusion and Future Directions

The available data strongly suggest that this compound possesses significant neuroprotective properties, primarily through its dual action as an acetylcholinesterase inhibitor and a potent anti-inflammatory agent. Its ability to modulate the NF-κB signaling pathway via inhibition of ERK and p38 phosphorylation highlights a specific and promising molecular mechanism.

Future research should focus on:

-

In-depth preclinical evaluation: Utilizing various animal models of neurodegenerative diseases to further validate its efficacy and therapeutic window.

-

Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and drug-like properties.

-

Exploration of additional neuroprotective mechanisms: Investigating other potential targets and pathways that may contribute to its neuroprotective effects.

References

Initial Screening of Pseudocoptisine Chloride for Therapeutic Potential: A Technical Guide